molecular formula C20H17N3OS2 B4726627 4-(2-furylmethyl)-5-[phenyl(phenylthio)methyl]-4H-1,2,4-triazole-3-thiol

4-(2-furylmethyl)-5-[phenyl(phenylthio)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B4726627
M. Wt: 379.5 g/mol
InChI Key: UPUHYWNIWZSWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furylmethyl)-5-[phenyl(phenylthio)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as FTIT and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

FTIT's mechanism of action is not fully understood, but it is believed to act by inhibiting specific enzymes and interfering with cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
FTIT has been shown to have a significant effect on various biochemical and physiological processes. It has been found to inhibit the activity of specific enzymes such as xanthine oxidase, which is involved in the production of uric acid. FTIT has also been shown to have an anti-inflammatory effect by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of FTIT is its ability to inhibit specific enzymes, making it a promising candidate for drug development. It also exhibits a wide range of pharmacological activities, making it a versatile compound for scientific research. However, one of the limitations of FTIT is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving FTIT. One area of interest is its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, FTIT could be used as a starting point for the development of new compounds with improved properties. Finally, more research is needed to explore the potential of FTIT in other fields such as agriculture and environmental science.
In conclusion, 4-(2-furylmethyl)-5-[phenyl(phenylthio)methyl]-4H-1,2,4-triazole-3-thiol is a unique chemical compound that has significant potential in scientific research. Its ability to inhibit specific enzymes and exhibit a wide range of pharmacological activities make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.

Scientific Research Applications

FTIT has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. FTIT has also been shown to have potential as an inhibitor of specific enzymes, making it a promising candidate for drug development.

properties

IUPAC Name

4-(furan-2-ylmethyl)-3-[phenyl(phenylsulfanyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c25-20-22-21-19(23(20)14-16-10-7-13-24-16)18(15-8-3-1-4-9-15)26-17-11-5-2-6-12-17/h1-13,18H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUHYWNIWZSWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NNC(=S)N2CC3=CC=CO3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-furylmethyl)-5-[phenyl(phenylthio)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(2-furylmethyl)-5-[phenyl(phenylthio)methyl]-4H-1,2,4-triazole-3-thiol

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